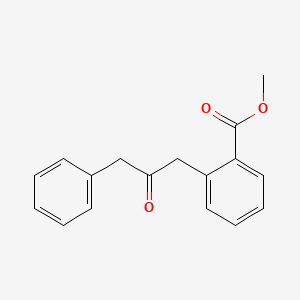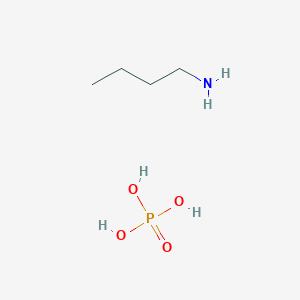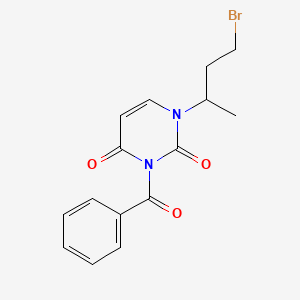
3-Benzoyl-1-(4-bromobutan-2-yl)pyrimidine-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Benzoyl-1-(4-bromobutan-2-yl)pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This compound features a benzoyl group, a bromobutan-2-yl group, and a pyrimidine-2,4-dione core, making it a molecule of interest in various chemical and pharmaceutical research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzoyl-1-(4-bromobutan-2-yl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One possible route could be:
Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, such as uracil, which undergoes alkylation to introduce the 4-bromobutan-2-yl group.
Benzoylation: The intermediate product is then subjected to benzoylation using benzoyl chloride in the presence of a base like pyridine or triethylamine to yield the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzoyl group.
Reduction: Reduction reactions could target the carbonyl groups in the pyrimidine-2,4-dione core.
Substitution: The bromine atom in the 4-bromobutan-2-yl group can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while substitution could introduce new functional groups at the bromine site.
科学研究应用
3-Benzoyl-1-(4-bromobutan-2-yl)pyrimidine-2,4(1H,3H)-dione could have several applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Possible applications in drug development, particularly in designing compounds with anti-cancer or anti-viral properties.
Industry: Utilized in the production of specialty chemicals or as a reagent in various industrial processes.
作用机制
The mechanism of action would depend on the specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets could include nucleic acids, proteins, or other biomolecules, and the pathways involved would be those relevant to the compound’s biological activity.
相似化合物的比较
Similar Compounds
- 3-Benzoyl-1-(4-chlorobutan-2-yl)pyrimidine-2,4(1H,3H)-dione
- 3-Benzoyl-1-(4-methylbutan-2-yl)pyrimidine-2,4(1H,3H)-dione
Uniqueness
The presence of the bromine atom in 3-Benzoyl-1-(4-bromobutan-2-yl)pyrimidine-2,4(1H,3H)-dione makes it unique compared to its analogs with different substituents. This could influence its reactivity and interactions in chemical and biological systems.
属性
CAS 编号 |
378750-49-3 |
|---|---|
分子式 |
C15H15BrN2O3 |
分子量 |
351.19 g/mol |
IUPAC 名称 |
3-benzoyl-1-(4-bromobutan-2-yl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C15H15BrN2O3/c1-11(7-9-16)17-10-8-13(19)18(15(17)21)14(20)12-5-3-2-4-6-12/h2-6,8,10-11H,7,9H2,1H3 |
InChI 键 |
UWEOWDFKXBUKOE-UHFFFAOYSA-N |
规范 SMILES |
CC(CCBr)N1C=CC(=O)N(C1=O)C(=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


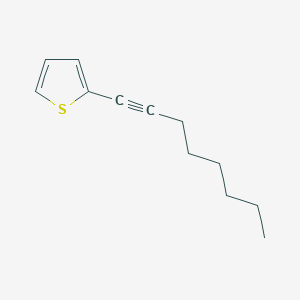
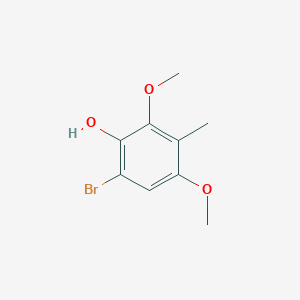
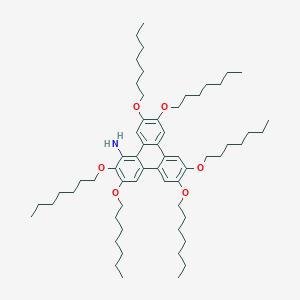
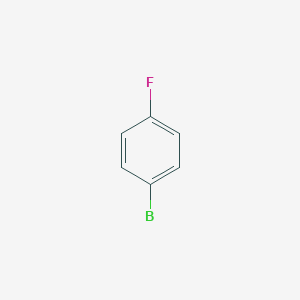
![Methyl [hydroxy(3-nitrophenyl)methyl]methylphosphinate](/img/structure/B14255606.png)
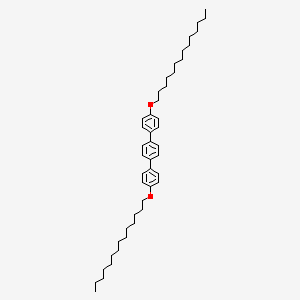
![N-[2-(Dimethylamino)propan-2-yl]prop-2-enamide](/img/structure/B14255619.png)
![3-[4-Methoxy-3-(methylsulfanyl)phenyl]prop-2-enal](/img/structure/B14255621.png)
![1,3-Propanediol, 2,2-bis[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]-](/img/structure/B14255632.png)
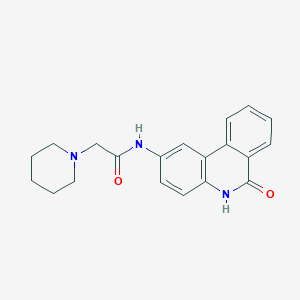
![Pyridinium, 3-methyl-1-[(1R)-1-phenylethyl]-, chloride](/img/structure/B14255645.png)
![N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxopropan-2-yl}-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide](/img/structure/B14255651.png)
